N-(4-acetylphenyl)isonicotinamide
Overview
Description
N-(4-acetylphenyl)isonicotinamide is a chemical compound with the CAS Number: 68279-83-4 . It has a molecular weight of 240.26 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H12N2O2 . The InChI code forScientific Research Applications
Proteomics Research
N-(4-acetylphenyl)isonicotinamide: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound can be used as a biochemical tool to investigate protein interactions, modifications, and expression levels in various biological samples.
Crystal Engineering
This compound plays a significant role in crystal engineering, a field that designs and synthesizes molecular solid-state structures with desired properties . It can act as a building block for creating cocrystals and coordination polymers, which are essential for developing new materials with specific optical, electrical, or mechanical properties.
Supramolecular Chemistry
In supramolecular chemistry, This compound is involved in the formation of 2D and 3D supramolecular assemblies . These structures are crucial for understanding molecular recognition processes and can lead to the development of novel drug delivery systems, sensors, and separation materials.
properties
IUPAC Name |
N-(4-acetylphenyl)pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-10(17)11-2-4-13(5-3-11)16-14(18)12-6-8-15-9-7-12/h2-9H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGVDOFTTMYSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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